1,4-Diphenyl-2-methyl-1,3-butadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diphenyl-2-methyl-1,3-butadiene is an organic compound with the molecular formula C17H16. It is a derivative of 1,3-butadiene, where two phenyl groups and one methyl group are attached to the butadiene backbone. This compound is known for its unique structural properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Diphenyl-2-methyl-1,3-butadiene can be synthesized through several methods. One common approach involves the Wittig reaction, where benzyltriphenylphosphonium chloride is reacted with trans-cinnamaldehyde in the presence of a base such as sodium hydroxide . Another method involves the dehydrogenation of 1,4-diphenyl-2-butene using butyllithium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Wittig reactions or other coupling reactions that can be scaled up efficiently. The choice of method depends on the desired yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Diphenyl-2-methyl-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated and aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Diphenyl-2-methyl-1,3-butadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to investigate its potential therapeutic properties and its role in drug development.
Industry: It is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-Diphenyl-2-methyl-1,3-butadiene involves its interaction with various molecular targets. For example, in cycloaddition reactions, it acts as a diene and reacts with dienophiles to form cyclohexene derivatives . The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups attached to its structure.
Vergleich Mit ähnlichen Verbindungen
1,4-Diphenyl-1,3-butadiene: Similar in structure but lacks the methyl group.
1,4-Bis(4-methoxyphenyl)-1,3-butadiene: Contains methoxy groups on the phenyl rings.
1,4-Bis(4-acetylphenyl)-1,3-butadiene: Contains acetyl groups on the phenyl rings.
Uniqueness: 1,4-Diphenyl-2-methyl-1,3-butadiene is unique due to the presence of the methyl group, which can influence its reactivity and physical properties. This methyl group can enhance the compound’s stability and alter its electronic characteristics, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
38023-56-2 |
---|---|
Molekularformel |
C17H16 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
[(1E,3E)-2-methyl-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C17H16/c1-15(14-17-10-6-3-7-11-17)12-13-16-8-4-2-5-9-16/h2-14H,1H3/b13-12+,15-14+ |
InChI-Schlüssel |
MCXUZXVIQZNGSA-SQIWNDBBSA-N |
Isomerische SMILES |
C/C(=C\C1=CC=CC=C1)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.